molecular formula C30H23ClFN3O3S2 B2736132 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 850933-15-2

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2736132
CAS No.: 850933-15-2
M. Wt: 592.1
InChI Key: KNJFAIFZKBOBBD-UHFFFAOYSA-N
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Description

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C30H23ClFN3O3S2 and its molecular weight is 592.1. The purity is usually 95%.
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Biological Activity

The compound 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex hybrid molecule that has drawn attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a hybrid structure combining indole and pyrazole moieties, which are known for their diverse pharmacological properties. The presence of a sulfonyl group enhances its solubility and reactivity, potentially contributing to its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar indole-pyrazole hybrids. For instance, compounds with analogous structures have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2, A549, and MCF-7. The compound's mechanism of action appears to involve:

  • Induction of Apoptosis : Research indicates that related compounds significantly increase caspase-3 activity and downregulate anti-apoptotic proteins such as Bcl-2, leading to enhanced apoptosis in cancer cells .
  • Cell Cycle Arrest : Flow cytometry analyses reveal that these compounds can induce cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation .

Table 1: Anticancer Activity of Indole-Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
7aHepG26.1 ± 1.9Apoptosis induction
7bHepG27.9 ± 1.9Cell cycle arrest
DoxorubicinHepG224.7 ± 3.2Standard reference

Antimicrobial Activity

In addition to anticancer properties, the compound's structural elements suggest potential antimicrobial activity . Similar derivatives have shown broad-spectrum effects against various bacterial strains and fungi:

  • Antibacterial Effects : Compounds derived from pyrazole scaffolds exhibit significant antibacterial action against Gram-positive and Gram-negative bacteria, with MIC values often outperforming conventional antibiotics .
  • Antifungal Activity : Some studies report effective inhibition of fungal biofilms, indicating that these compounds can disrupt microbial adherence and growth .

Table 2: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (µg/mL)Effect Type
14aE. coli10Bactericidal
14bS. aureus5Bacteriostatic
21dC. tropicalis0.007–0.03Biofilm inhibition

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are supported by molecular docking studies that reveal its ability to interact with key enzymes involved in cancer progression and microbial resistance:

  • Enzyme Inhibition : The compound may inhibit crucial enzymes such as CDK-2 and DNA gyrase B, which are vital for cancer cell cycle regulation and bacterial DNA replication respectively .

Case Studies

Several case studies illustrate the promising applications of similar compounds in clinical settings:

  • Study on HepG2 Cells : A recent investigation demonstrated that indole-pyrazole hybrids induced apoptosis in HepG2 cells through caspase activation and mitochondrial pathway modulation .
  • Antibacterial Efficacy : Another study reported that a derivative exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent against resistant strains .

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23ClFN3O3S2/c31-24-8-3-1-6-21(24)17-34-18-29(23-7-2-4-9-26(23)34)40(37,38)19-30(36)35-27(20-11-13-22(32)14-12-20)16-25(33-35)28-10-5-15-39-28/h1-15,18,27H,16-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJFAIFZKBOBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CS(=O)(=O)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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